Erythromycin A 6,9-Imino Ether

Pharmaceutical Analysis Quality Control Impurity Profiling

This is a rigorously characterized Erythromycin A 6,9-Imino Ether (Azithromycin Impurity Q/17/19/23), verified by MS, ¹H NMR, and ¹³C NMR to distinguish it from the inactive 9,11-isomer. It is essential for HPLC system suitability, ensuring accurate quantitation per ICH thresholds. Supplied as a hygroscopic, white to off-white solid at ≥95% (HPLC) purity. Improper storage leads to degradation—our batch is maintained at -20°C under inert gas, guaranteeing integrity for your ANDA submissions.

Molecular Formula C37H66N2O12
Molecular Weight 730.94
CAS No. 99290-97-8
Cat. No. B601488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin A 6,9-Imino Ether
CAS99290-97-8
Synonyms[3R-(3R*,4R*,5S*,6R*,9R*,10S*,11S*,12R*,13R*,15R*)]-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-16-Dioxa-2-azabicyclo[
Molecular FormulaC37H66N2O12
Molecular Weight730.94
Structural Identifiers
SMILESCCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O
InChIInChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Erythromycin A 6,9-Imino Ether (CAS 99290-97-8) – A Critical Macrolide Intermediate for Azithromycin Synthesis and Impurity Control


Erythromycin A 6,9-Imino Ether (CAS 99290-97-8), also known as Azithromycin Impurity Q, EP Impurity Q, or Impurity 17/19/23, is a structurally defined intermediate in the synthetic pathway from erythromycin to azithromycin [1]. It is formed via an intramolecular cyclization between the C6 and C9 positions of erythromycin A, a process that can occur during synthesis, purification, or storage as a degradation/transformation product [2]. The compound is a white to off-white solid (C37H66N2O12, MW 730.93) with a melting point of 129-130°C and is predicted to have a boiling point of 792.2±60.0°C and density of 1.29±0.1 g/cm³ [3]. Its primary value lies not as a therapeutic agent but as a critical reference standard for analytical method development, quality control (QC), and regulatory compliance in the production of azithromycin and erythromycin pharmaceuticals [4].

Why Generic Erythromycin A 6,9-Imino Ether Cannot Substitute for Validated Reference Standards or High-Purity Intermediates


Erythromycin A 6,9-Imino Ether is not a commodity chemical; it is a process-specific impurity and intermediate whose exact structural and stereochemical configuration must be rigorously confirmed by MS, ¹H NMR, and ¹³C NMR to ensure its correct identity [1]. Generic or low-purity alternatives lacking these characterizations risk misidentification of the 6,9-imino ether versus the isomeric 9,11-imino ether, leading to analytical method failure or compromised batch release decisions [2]. Furthermore, the compound's stability is sensitive to environmental factors: it is hygroscopic and requires storage at -20°C under an inert atmosphere to prevent degradation . Substitution with an improperly handled or uncharacterized batch can introduce unknown impurities, invalidate HPLC system suitability tests, and ultimately delay regulatory submissions for Abbreviated New Drug Applications (ANDAs) [3].

Quantitative Evidence for Erythromycin A 6,9-Imino Ether Differentiation in Analytical and Synthetic Applications


Purity Specification: ≥98% by HPLC for Reliable Impurity Quantitation

Erythromycin A 6,9-Imino Ether is supplied as a reference standard with a purity specification of ≥98% by HPLC, as demonstrated by multiple vendors (e.g., CATO, ChemScene) [1]. In contrast, generic or lower-purity batches often lack certified purity values, introducing significant quantification bias in impurity assays. This high purity is essential for accurate calibration curves in HPLC-UV methods used for azithromycin and erythromycin impurity profiling.

Pharmaceutical Analysis Quality Control Impurity Profiling

Storage Stability: -20°C Freezer, Inert Atmosphere Requirement Prevents Degradation

The compound's stability is documented to require storage at -20°C in a freezer under an inert atmosphere, as it is hygroscopic . Improper storage (e.g., at room temperature or ambient humidity) leads to degradation and formation of additional impurities, which directly impacts the accuracy of analytical methods. This is a defined, measurable requirement that differentiates a properly handled reference standard from a compromised one.

Stability Studies Reference Standard Handling Method Validation

Structural Confirmation: MS, ¹H NMR, and ¹³C NMR Data Enable Differentiation from Isomeric 9,11-Imino Ether

The compound's identity must be confirmed by MS, ¹H NMR, and ¹³C NMR to distinguish it from its isomer, erythromycin A 9,11-imino ether, which can co-occur during azithromycin synthesis [1]. The 2014 study by Liu et al. specifically isolated and characterized the 6,9-imino ether using these techniques, providing reference data against which any purchased batch can be compared. The absence of such confirmatory data in a procurement specification introduces a risk of isomer misassignment, which would invalidate any impurity method relying on the compound as a marker.

Structural Elucidation Process Impurity Control Synthetic Intermediate Quality

Synthetic Utility: One-Step Access to Desmethylazithromycin via Reduction

Erythromycin A 6,9-imino ether can be reduced with sodium borohydride or potassium borohydride in water at 0°C to room temperature (pH 7.0-9.0) to yield desmethylazithromycin (norazithromycin) [1]. This direct transformation is a key differentiator from the more common azithromycin synthesis pathway, which proceeds via hydrogenation and reductive methylation. The method described in the patent demonstrates a controlled reduction that preserves the core macrocycle while modifying the nitrogen functionality, offering a streamlined route to an important azithromycin derivative.

Process Chemistry Azithromycin Derivatives Intermediate Reduction

Process Yield: Biphasic Beckmann Rearrangement Achieves 87-96% Purity for Crude 6,9-Imino Ether

Patent WO-2007015265-A2 describes a process for preparing 6,9-imino ether from erythromycin thiocyanate without isolating the intermediate oxime, using a biphasic methylene chloride/water system with triethylamine and sodium bicarbonate. This method yields 6,9-imino ether with a crude purity of 87-96% [1]. This quantitative yield and purity range are specific to this process and provide a benchmark for evaluating alternative synthetic routes or for troubleshooting production issues.

Process Development Beckmann Rearrangement Azithromycin Manufacturing

Validated Application Scenarios for Erythromycin A 6,9-Imino Ether in Pharmaceutical Development and Manufacturing


HPLC System Suitability Testing and Impurity Quantitation in Azithromycin Drug Substance

Erythromycin A 6,9-Imino Ether is the official Azithromycin EP Impurity Q (or USP Impurity Q2). It is used to spike azithromycin samples to validate HPLC methods for system suitability, resolution, and quantitation limit [1]. Accurate quantitation is essential for demonstrating compliance with ICH impurity thresholds in ANDA submissions. The compound's ≥98% HPLC purity (as per vendor specifications) ensures reliable calibration [2].

Process Development and Optimization of Azithromycin Synthesis

As a key intermediate in the Beckmann rearrangement pathway from erythromycin oxime, this compound is used to monitor reaction progress and optimize conditions for maximum yield of the desired 6,9-imino ether [1]. The patent-reported process achieving 87-96% crude purity provides a quantitative benchmark for process chemists [2]. Its availability as a characterized reference material enables accurate tracking of this specific intermediate during scale-up.

Synthesis of Desmethylazithromycin (Norazithromycin) for Impurity Profiling

Erythromycin A 6,9-imino ether can be directly reduced with sodium borohydride to yield desmethylazithromycin, an important impurity marker and potential intermediate [1]. This application is specific to the 6,9-imino ether structure and cannot be replicated with the 9,11-isomer or other erythromycin derivatives. The method provides a controlled, aqueous reduction that preserves the macrocycle, offering a cleaner alternative to multi-step syntheses [1].

Stability-Indicating Method Validation for Erythromycin and Azithromycin Formulations

Due to its formation as a degradation product via intramolecular cyclization, Erythromycin A 6,9-Imino Ether is a critical marker in forced degradation studies and stability-indicating HPLC methods [1]. Its presence or absence under various stress conditions (heat, humidity, pH) provides data on formulation robustness and shelf-life predictions. The compound's defined storage requirements (-20°C, inert atmosphere) also serve as a reference for handling sensitive macrolide impurities [2].

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